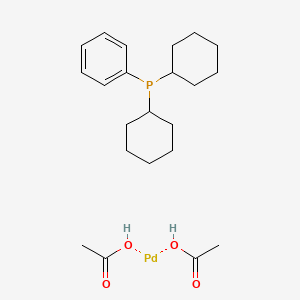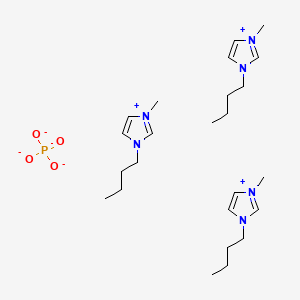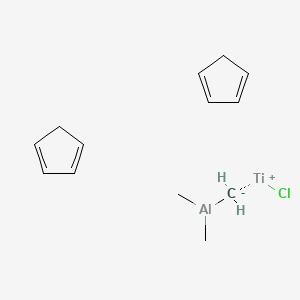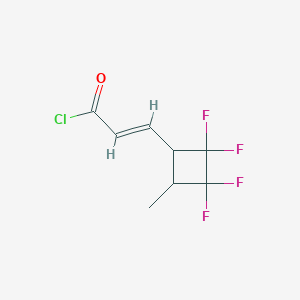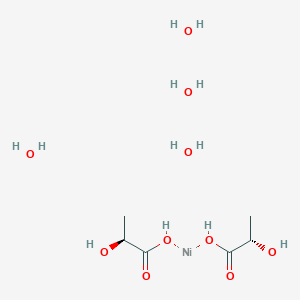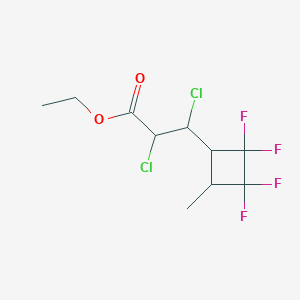
Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate is a complex organic compound characterized by the presence of multiple halogen atoms and a cyclobutyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate typically involves multiple steps. One common method starts with the chlorination of ethyl acrylate to form ethyl 2,3-dichloropropionate . This intermediate is then subjected to further reactions to introduce the tetrafluoro-4-methylcyclobutyl group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive intermediates and ensure safety. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bonds in the cyclobutyl ring can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. Conditions typically involve the use of polar solvents and controlled temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield ethyl 2,3-dihydroxy-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate, while oxidation reactions could produce ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoic acid.
科学研究应用
Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate exerts its effects involves interactions with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and interactions with enzymes or receptors. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds
Ethyl 2,3-dichloropropionate: A simpler analog without the tetrafluoro-4-methylcyclobutyl group.
Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluorocyclobutyl)propanoate: Similar structure but lacks the methyl group on the cyclobutyl ring.
Uniqueness
Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate is unique due to the combination of multiple halogen atoms and the presence of a substituted cyclobutyl ring. This structural complexity can lead to distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2F4O2/c1-3-18-8(17)7(12)6(11)5-4(2)9(13,14)10(5,15)16/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVWFTYYHWREEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1C(C(C1(F)F)(F)F)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
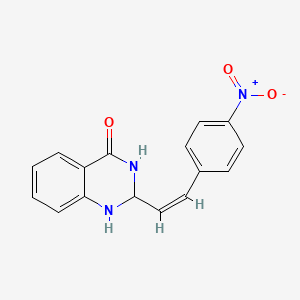
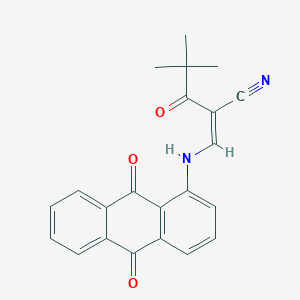
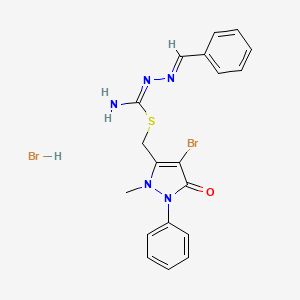
![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)
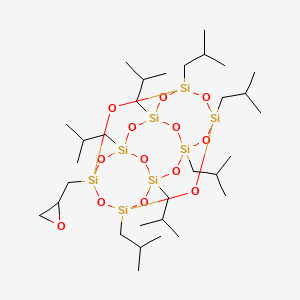
![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)
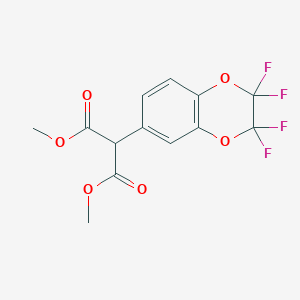
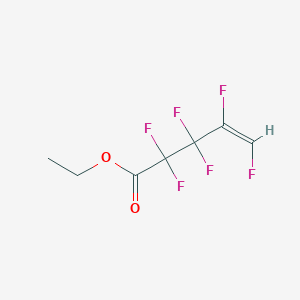
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
